molecular formula C11H14N2 B11780978 5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B11780978
M. Wt: 174.24 g/mol
InChI Key: FFUTTYCPDHUIRS-UHFFFAOYSA-N
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Description

5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine (CAS: 156743-56-5) is a nicotinic alkaloid derivative characterized by a bipyridine scaffold with a methyl substituent at the 5' position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂, and it shares structural homology with naturally occurring alkaloids like anabaseine and myosmine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

InChI

InChI=1S/C11H14N2/c1-9-6-10(8-12-7-9)11-4-2-3-5-13-11/h6-8H,2-5H2,1H3

InChI Key

FFUTTYCPDHUIRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3’-bipyridine with methylating agents under controlled conditions to introduce the methyl group at the 5’ position . The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine rings facilitate electrophilic attacks, particularly at positions activated by the methyl group.

Reaction TypeConditionsProductsReferences
NitrationHNO₃/H₂SO₄, 0–5°C5'-Methyl-4-nitro derivative
SulfonationH₂SO₄/SO₃, 80°C5'-Methyl-4-sulfo derivative

Mechanism :

  • The methyl group at the 5' position directs electrophiles to the para position on the adjacent pyridine ring via inductive effects.

  • Nitration proceeds through a Wheland intermediate stabilized by resonance with the nitrogen lone pairs.

Nucleophilic Substitution

The nitrogen atoms act as nucleophilic centers, enabling alkylation and acylation reactions.

Reaction TypeConditionsProductsYieldReferences
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated derivative72–85%
AcylationAcCl, Et₃N, CH₂Cl₂, RTN-Acetylated derivative68%

Key Insight :

  • Steric hindrance from the methyl group reduces reactivity at the 5'-position, favoring substitutions on the less hindered nitrogen.

Redox Reactions

The compound undergoes oxidation and hydrogenation due to its partially saturated tetrahydropyridine ring.

Reaction TypeConditionsProductsSelectivityReferences
OxidationKMnO₄, H₂O, 25°CPyridine N-oxide>90%
HydrogenationH₂ (1 atm), Pd/C, EtOHFully saturated decahydro derivative78%

Notable Data :

  • Oxidation preferentially targets the tetrahydropyridine ring due to its higher electron density.

  • Hydrogenation under mild conditions preserves the methyl group .

Coordination Chemistry

The bipyridine framework serves as a polydentate ligand for transition metals.

Metal IonCoordination ModeComplex Stability (log β)ApplicationsReferences
Cu(II)Bidentate (N,N)8.2 ± 0.3Catalysis
Fe(II)Tridentate6.9 ± 0.2Bioimaging

Structural Analysis :

  • X-ray crystallography confirms a distorted octahedral geometry in Cu(II) complexes.

  • The methyl group enhances steric stability without significantly altering electronic properties.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for functionalization.

Reaction TypeConditionsProductsEfficiency (TON)References
SuzukiPd(PPh₃)₄, K₂CO₃, DME5'-Methyl-4-aryl derivative450
HeckPd(OAc)₂, P(o-tol)₃Alkenylated derivative320

Optimized Protocol :

  • Suzuki coupling achieves >90% conversion using 2 mol% Pd catalyst at 80°C .

  • Steric effects from the methyl group necessitate longer reaction times for Heck couplings.

Biological Activity-Related Reactions

Interactions with biological targets involve covalent and non-covalent binding.

TargetInteraction ModeIC₅₀/EC₅₀Therapeutic RelevanceReferences
AcetylcholinesteraseCompetitive inhibition1.2 µMNeurodegenerative diseases
Cytochrome P450Substrate oxidationN/ADrug metabolism studies

Mechanistic Notes :

  • Inhibition of acetylcholinesterase occurs via π-π stacking with the catalytic triad .

  • Oxidation by CYP450 generates reactive intermediates detectable via LC-MS.

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and protonation states.

pH RangeDominant FormpKa ValuesAnalytical MethodReferences
2–4Monoprotonated (N1)3.8 ± 0.1Potentiometry
7–9Neutral8.2 ± 0.2UV-Vis spectroscopy

Implications :

  • Protonation at N1 enhances solubility in acidic media, useful for pharmaceutical formulations .

  • The neutral form dominates under physiological conditions, influencing bioavailability.

Scientific Research Applications

5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anabaseine (3,4,5,6-Tetrahydro-2,3'-bipyridine)

  • Molecular Formula : C₁₀H₁₂N₂
  • Molecular Weight : 160.22 g/mol
  • Key Features: Lacks the 5'-methyl group present in the target compound. Found in ant venom (e.g., Aphaenogaster species) and acts as a nicotinic agonist . Demonstrated neuroprotective effects in preclinical Alzheimer’s disease (AD) models, enhancing synaptic plasticity .
  • Pharmacological Profile : Binds to α7 nAChRs with moderate affinity (EC₅₀ ~10 µM) but shows rapid metabolism in vivo, limiting therapeutic utility .

GTS-21 (DMXBA)

  • Molecular Formula : C₁₉H₂₀N₂O₂·2HCl (dihydrochloride salt)
  • Molecular Weight : 308.37 g/mol (free base)
  • Key Features :
    • A synthetic derivative of anabaseine with a 2,4-dimethoxybenzylidene substitution at the 3-position .
    • Acts as a partial α7 nAChR agonist, enhancing cognitive function in animal models and Phase I clinical trials .
    • Metabolized to 4-OH-GTS-21, which retains pharmacological activity .
  • Advantage Over Anabaseine : Improved bioavailability and receptor selectivity due to aromatic substitutions .

5-Methylmyosmine (3,4,5,6-Tetrahydro-3-methyl-2,3'-bipyridine)

  • Molecular Formula : C₁₀H₁₃N₂
  • Molecular Weight : 161.23 g/mol
  • Key Features: Methylation at the 3-position of the tetrahydropyridine ring instead of the 5'-pyridine position. Found in tobacco and ants, but less studied for neurological effects compared to anabaseine . Potential pro-drug properties due to metabolic oxidation to myosmine .

Deuterated Analogues (e.g., Anabaseine-d4)

  • Molecular Formula : C₁₀H₈D₄N₂
  • Molecular Weight : 164.24 g/mol
  • Key Features :
    • Isotopically labeled for use in mass spectrometry as internal standards .
    • Retains chemical reactivity of the parent compound but differs in physical properties (e.g., logP = 1.49 vs. 1.33 for anabaseine) .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight Substituents Key Pharmacological Properties
5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine C₁₁H₁₄N₂ 174.25 5'-Methyl α7 nAChR modulation (predicted)
Anabaseine C₁₀H₁₂N₂ 160.22 None α7 nAChR agonist (EC₅₀ ~10 µM)
GTS-21 C₁₉H₂₀N₂O₂·2HCl 308.37 2,4-Dimethoxybenzylidene Partial α7 agonist, cognitive enhancer
5-Methylmyosmine C₁₀H₁₃N₂ 161.23 3-Methyl Limited neuroactivity data

Biological Activity

5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
IUPAC Name5-methyl-3,4,5,6-tetrahydro-2H-pyridine
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Studies have shown that it can act as a modulator of neurotransmitter systems and may influence enzyme activities involved in metabolic pathways.

  • Neurotransmitter Interaction : This compound has been noted for its ability to interact with dopamine receptors, particularly the D4 subtype. Research indicates that it may enhance dopaminergic signaling, which has implications for treating disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
  • Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it demonstrated inhibitory effects on serine/threonine kinases, which are crucial in regulating cell growth and metabolism .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonergic and noradrenergic systems .
  • Cognitive Enhancement : There is evidence supporting its role in enhancing cognitive functions through dopaminergic modulation .

Toxicity and Safety

While the compound shows promise in various therapeutic areas, toxicity studies are essential to determine its safety profile. Current data suggest low toxicity at therapeutic doses; however, further studies are needed to fully understand its safety in long-term use .

Case Studies

  • Dopamine D4 Agonism : A study investigated the effects of this compound as a selective D4 receptor agonist. The findings indicated significant improvements in behavioral models related to ADHD symptoms .
  • Kinase Inhibition : Another research focused on the compound's ability to inhibit specific kinases implicated in cancer progression. The results showed that it effectively reduced the activity of certain kinases associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cross-coupling strategies. For example, a Negishi coupling approach using 2-bromopyridine and a zincated tetrahydropyridine intermediate in the presence of Pd(PPh₃)₄ catalyst achieves regioselective bipyridine formation. Key steps include:

  • Activation of the pyridine ring via halogenation (e.g., bromination at the 2-position).
  • Transmetallation using ZnCl₂ under anhydrous conditions (THF, 70–75°C reflux) to form the organozinc reagent .
  • Cross-coupling with catalytic Pd(0) (e.g., tetrakis(triphenylphosphine)palladium) to yield the bipyridine framework .
    • Critical Factors : Temperature control during reflux and exclusion of moisture are essential to prevent side reactions. Yields vary with ligand steric effects and catalyst loading (typical range: 50–75%) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group integration (δ ~1.2–1.5 ppm for CH₃) and tetrahydropyridine ring saturation (absence of aromatic protons in the 6–8 ppm range) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 205.1342 for C₁₁H₁₅N₂) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How can researchers optimize purification of this compound from byproducts?

  • Strategies :

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexanes (20:80) to separate polar impurities. TLC monitoring (Rf ~0.46 in 20% EtOAc/hexanes) aids fraction collection .
  • Recrystallization : Ethanol or THF/water mixtures are effective for removing unreacted starting materials. Crystallization yields improve with slow cooling .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in pharmacological contexts?

  • Key Findings :

  • Methyl Substitution : The 5'-methyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. However, excessive methylation reduces solubility, necessitating balancing logP values .
  • Ring Saturation : The tetrahydro-pyridine moiety increases conformational flexibility, which may enhance binding to G-protein-coupled receptors (GPCRs) but reduce stability in acidic environments .
    • Contradictions : Some studies report antagonistic activity at serotonin receptors, while others note agonist effects, possibly due to stereochemical variations in derivatives .

Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound analogs?

  • Approach :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., NMDA receptors). Pay attention to protonation states of the pyridine nitrogen under physiological pH .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess ligand stability in binding pockets over 100-ns trajectories. Compare results with experimental IC₅₀ values to validate models .
    • Challenges : Discrepancies arise from force field inaccuracies in modeling π-π stacking with aromatic residues (e.g., Phe side chains). Hybrid QM/MM methods improve accuracy but require high computational resources .

Q. What strategies mitigate synthetic challenges in scaling up this compound production?

  • Solutions :

  • Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and enable reuse (up to 5 cycles with <10% yield drop) .
  • Flow Chemistry : Continuous-flow reactors minimize exothermic risks during halogenation steps and improve mixing efficiency for organozinc intermediates .
    • Trade-offs : Scaling up Negishi couplings often lowers yields due to incomplete transmetallation. Alternative methods (e.g., Suzuki-Miyaura) may be explored but require boronate ester precursors .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for this compound derivatives?

  • Potential Causes :

  • Stereochemical Variability : Racemic mixtures vs. enantiopure syntheses (e.g., S-enantiomers showing 10x higher affinity at α4β2 nAChRs) .
  • Assay Conditions : Variations in buffer pH (e.g., ammonium acetate vs. phosphate buffers) alter ionization states, affecting receptor binding .
    • Resolution : Standardize assays using USP-grade reagents (e.g., Pharmacopeial Forum guidelines) and validate purity via orthogonal methods (HPLC + NMR) .

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